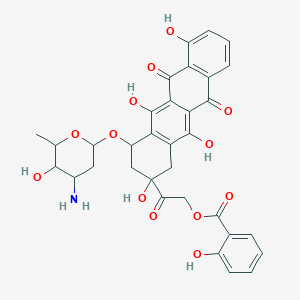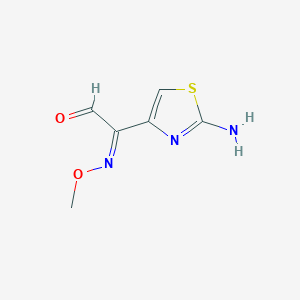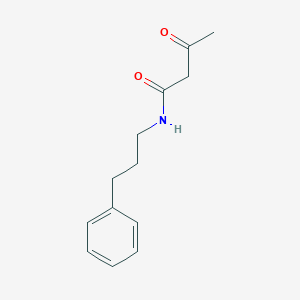
3-oxo-N-(3-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(3-phenylpropyl)butanamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. It belongs to the racetam family of drugs and is structurally similar to piracetam. In
Mecanismo De Acción
The exact mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam is not fully understood. It is believed to enhance cholinergic and glutamatergic neurotransmission, which are involved in memory and learning. It may also increase dopamine and norepinephrine levels in the brain, which are involved in attention and motivation.
Efectos Bioquímicos Y Fisiológicos
Phenylpiracetam has been shown to increase cerebral blood flow and oxygen consumption in animal studies. It may also increase glucose metabolism in the brain, which is important for energy production. It has been shown to have anti-amnesic and anti-inflammatory effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-oxo-N-(3-phenylpropyl)butanamidetam in lab experiments is its potential cognitive enhancing effects. It may improve memory, learning, and attention in animal models, which could be useful in studying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 3-oxo-N-(3-phenylpropyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Additionally, further research is needed to fully understand the mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam and its effects on brain function.
Métodos De Síntesis
The synthesis of 3-oxo-N-(3-phenylpropyl)butanamide involves the reaction of 4-phenyl-2-pyrrolidone with bromine and potassium hydroxide to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. This compound is then reacted with 3-chloropropionyl chloride to form 3-oxo-N-(3-phenylpropyl)butanamide.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in animal studies. In human studies, it has been shown to improve cognitive function in patients with cognitive impairment due to stroke, traumatic brain injury, or encephalopathy.
Propiedades
Número CAS |
112369-47-8 |
|---|---|
Nombre del producto |
3-oxo-N-(3-phenylpropyl)butanamide |
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-oxo-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |
Clave InChI |
XXOBEWUNERKREQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



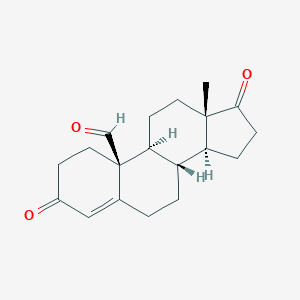
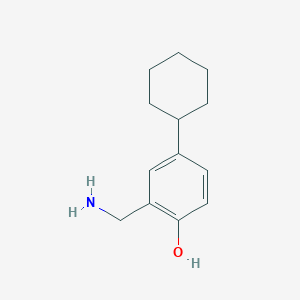

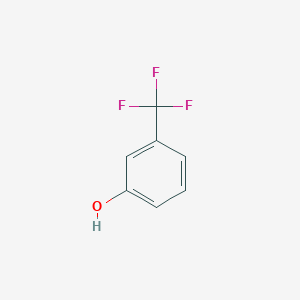
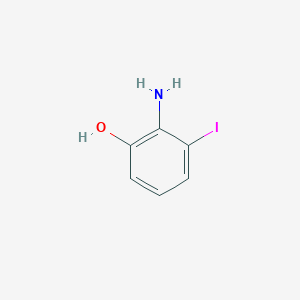
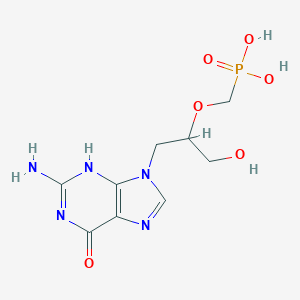
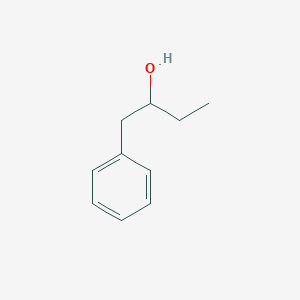
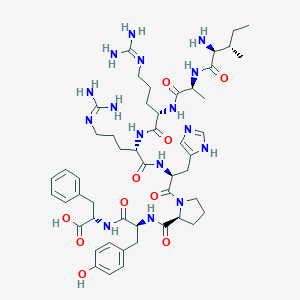
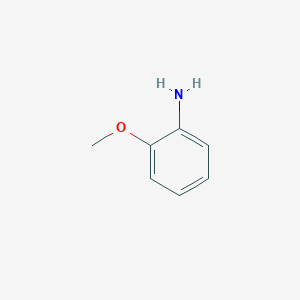
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
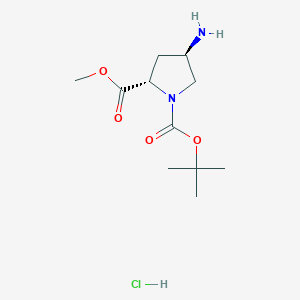
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
